Propyl 5-oxo-2,3-diphenylcyclopentanecarboxylate

Catalog No.
S15983934
CAS No.
1772-54-9
M.F
C21H22O3
M. Wt
322.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propyl 5-oxo-2,3-diphenylcyclopentanecarboxylate

CAS Number

1772-54-9

Product Name

Propyl 5-oxo-2,3-diphenylcyclopentanecarboxylate

IUPAC Name

propyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate

Molecular Formula

C21H22O3

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C21H22O3/c1-2-13-24-21(23)20-18(22)14-17(15-9-5-3-6-10-15)19(20)16-11-7-4-8-12-16/h3-12,17,19-20H,2,13-14H2,1H3

InChI Key

UDSAQBHGHLEDPY-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1C(C(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3

Propyl 5-oxo-2,3-diphenylcyclopentanecarboxylate is a chemical compound characterized by its unique cyclopentane structure, which features a five-membered carbon ring with two phenyl groups and a carboxylate functional group. Its molecular formula is C22H24O3C_{22}H_{24}O_3, and it exhibits properties typical of esters, including volatility and solubility in organic solvents. The compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its structural complexity and reactivity.

Typical of esters and ketones. Key reactions include:

  • Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield the corresponding carboxylic acid and alcohol.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: The compound can participate in condensation reactions with amines or other nucleophiles, leading to the formation of amides or other derivatives.

The synthesis of Propyl 5-oxo-2,3-diphenylcyclopentanecarboxylate typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions: Starting from appropriate precursors such as diketones or phenyl-substituted compounds, cyclization can be achieved through acid-catalyzed reactions.
  • Esterification: The final ester product can be obtained by reacting the corresponding carboxylic acid with propanol in the presence of an acid catalyst.
  • Functional Group Modifications: Additional steps may involve functionalizing the phenyl groups or modifying the cyclopentane ring to enhance reactivity or selectivity.

Propyl 5-oxo-2,3-diphenylcyclopentanecarboxylate has potential applications in various fields:

  • Pharmaceuticals: Due to its structural features, it may serve as a lead compound for developing new drugs.
  • Organic Synthesis: It can be used as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Its properties may find applications in creating novel materials with specific mechanical or thermal characteristics.

Interaction studies involving Propyl 5-oxo-2,3-diphenylcyclopentanecarboxylate could focus on:

  • Drug-Receptor Interactions: Investigating how this compound interacts with biological receptors to understand its potential therapeutic effects.
  • Chemical Compatibility: Assessing how it interacts with other compounds in formulations to ensure stability and efficacy.

Several compounds share structural similarities with Propyl 5-oxo-2,3-diphenylcyclopentanecarboxylate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Butyl 5-oxo-2,3-diphenylcyclopentanecarboxylateC22H24O3C_{22}H_{24}O_3Similar structure; varying alkyl chain
Ethyl 5-oxo-2,3-diphenylcyclopentanecarboxylateC20H20O3C_{20}H_{20}O_3Shorter alkyl chain; potential for different reactivity
5-Oxo-2-propylhexanoic acidC9H16O3C_{9}H_{16}O_3Different carbon skeleton; simpler structure

Uniqueness

The uniqueness of Propyl 5-oxo-2,3-diphenylcyclopentanecarboxylate lies in its combination of a cyclopentane core with dual phenolic substituents and a propanoyl side chain. This specific arrangement may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of both ketone and ester functionalities allows for diverse synthetic pathways and potential applications in drug development and material science.

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Exact Mass

322.15689456 g/mol

Monoisotopic Mass

322.15689456 g/mol

Heavy Atom Count

24

Dates

Modify: 2024-08-15

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